3-Bromo-2-fluoro-6-iodonitrobenzene
Overview
Description
“1-Bromo-2-fluoro-4-iodo-3-nitrobenzene” is a chemical compound with the empirical formula C6H3BrFNO2 . It is used in the field of organic synthesis .
Molecular Structure Analysis
The molecular structure of “1-Bromo-2-fluoro-4-iodo-3-nitrobenzene” consists of a benzene ring substituted with bromo, fluoro, iodo, and nitro groups . The exact positions of these substituents on the benzene ring would depend on the specific synthesis process .Physical and Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-2-fluoro-4-iodo-3-nitrobenzene” include a molecular weight of 220 . It appears as a solid at room temperature . It’s soluble in methanol .Scientific Research Applications
Synthesis of Radioactive Tracers
1-Bromo-2-fluoro-4-iodo-3-nitrobenzene plays a role in the synthesis of radioactive tracers like N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT). This compound is synthesized in a multi-step process starting from 1-bromo-3-(nitrobenzene-4-sulfonyloxy)-propane and is used in positron emission tomography (PET) imaging. This application underscores the importance of the compound in medical diagnostics and research (Klok et al., 2006).
Investigation of Molecular Interactions
The compound is also used to study the packing and interactions of similar molecules. For instance, the crystal packing of 1-iodo-3-nitrobenzene is studied to understand the interactions like I...I and NO2...NO2 interactions. This research can provide insights into the molecular structure and behavior of nitrobenzene derivatives (Merz, 2003).
Photofragment Spectroscopy
The compound is significant in the field of photofragment spectroscopy as well. Studies involving 1-bromo-3-fluorobenzene and similar compounds at specific wavelengths help in understanding the energy distribution and anisotropy parameters, crucial for understanding molecular dynamics and reactions (Gu et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
Like many aromatic compounds, it may interact with various enzymes, receptors, or other proteins within the cell .
Mode of Action
The mode of action of this compound is likely to involve electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring . The presence of multiple halogens and a nitro group on the benzene ring can influence the compound’s reactivity and the position of the substitution .
Biochemical Pathways
The compound’s potential to undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution, could impact various biochemical pathways .
Pharmacokinetics
Like many aromatic compounds, its bioavailability could be influenced by factors such as its lipophilicity, molecular weight (34589 g/mol) , and the presence of functional groups that can undergo metabolic transformations .
Result of Action
The compound’s potential to react with cellular targets and affect biochemical pathways suggests it could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Bromo-2-fluoro-6-iodonitrobenzene. For instance, the compound’s reactivity could be affected by the concentration of electrophiles or nucleophiles in its environment .
Properties
IUPAC Name |
1-bromo-2-fluoro-4-iodo-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFINO2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISOCNWTJCGLDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)F)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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